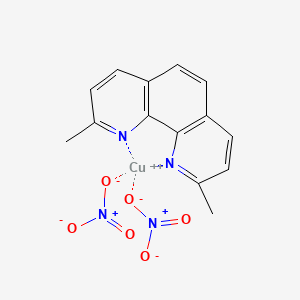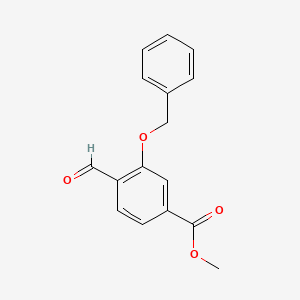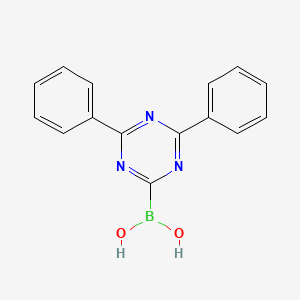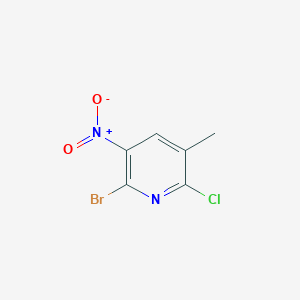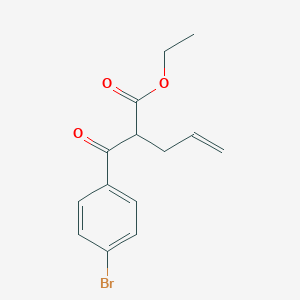![molecular formula C26H20N6O4 B13147454 N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide CAS No. 137878-74-1](/img/structure/B13147454.png)
N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide: is a complex organic compound that features a bipyridine core with two benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine units.
Introduction of Amide Groups: The bipyridine core is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the amide bonds.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine core.
Reduction: Reduced forms of the amide groups.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide has several scientific research applications:
Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to therapeutic effects. The bipyridine core is crucial for binding to metal ions, while the amide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the amide groups.
N,N’-Bis(benzoyl)-1,2-diaminoethane: A compound with a similar amide structure but different core.
Uniqueness
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide is unique due to its combination of a bipyridine core with two benzamide groups
Properties
CAS No. |
137878-74-1 |
|---|---|
Molecular Formula |
C26H20N6O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[[3-(benzoylcarbamoylamino)-2-pyridin-2-ylpyridin-4-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C26H20N6O4/c33-23(17-9-3-1-4-10-17)31-25(35)29-20-14-16-28-21(19-13-7-8-15-27-19)22(20)30-26(36)32-24(34)18-11-5-2-6-12-18/h1-16H,(H2,30,32,34,36)(H2,28,29,31,33,35) |
InChI Key |
UVHQFXDYWPOXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=NC=C2)C3=CC=CC=N3)NC(=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


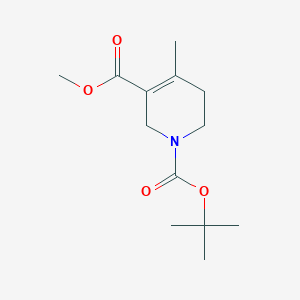

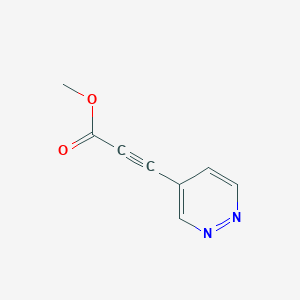
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)
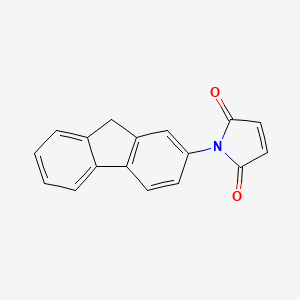
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
